5-(4-Butoxyphenyl)oxazole-2-carboxylic acid
Description
Properties
Molecular Formula |
C14H15NO4 |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
5-(4-butoxyphenyl)-1,3-oxazole-2-carboxylic acid |
InChI |
InChI=1S/C14H15NO4/c1-2-3-8-18-11-6-4-10(5-7-11)12-9-15-13(19-12)14(16)17/h4-7,9H,2-3,8H2,1H3,(H,16,17) |
InChI Key |
SNXBWPCJYIMYFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=CN=C(O2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Butoxyphenyl)oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-butoxybenzoyl chloride with glycine in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(4-Butoxyphenyl)oxazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The butoxyphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized oxazole compounds.
Scientific Research Applications
5-(4-Butoxyphenyl)oxazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(4-Butoxyphenyl)oxazole-2-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The butoxyphenyl group may enhance the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Effects on Lipophilicity: Longer alkoxy chains (e.g., butoxy vs. ethoxy) increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility. Methyl and ethoxy substituents (e.g., 5-(p-tolyl) and 5-(2-ethoxyphenyl) derivatives) balance lipophilicity and polarity, making them versatile in drug design .
Biological Activity: The 2-ethoxyphenyl analog (C₁₂H₁₁NO₄) demonstrated inhibitory activity against Chikungunya virus P2 cysteine protease, suggesting that substituent position (para vs. ortho) and electronic properties influence target engagement .
Synthetic Accessibility :
- The propoxyphenyl and tert-butyl derivatives are commercially available, indicating established synthetic routes (e.g., Suzuki coupling, amide bond formation) .
- Ethoxyphenyl analogs require multi-step synthesis involving ester hydrolysis and amide coupling, as described in Chikungunya inhibitor studies .
Biological Activity
5-(4-Butoxyphenyl)oxazole-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a butoxy group attached to a phenyl ring, which may influence its solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. While detailed mechanisms are still under investigation, it is hypothesized that the compound may inhibit certain pathways involved in inflammation and cancer progression.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound based on various studies:
Case Studies and Research Findings
-
Anticancer Activity :
A study evaluating a series of oxazole derivatives found that compounds similar to this compound exhibited significant anticancer properties against A549 lung adenocarcinoma cells. The study noted that structural modifications, such as the incorporation of different substituents on the phenyl ring, influenced cytotoxicity and selectivity toward cancer cells compared to non-cancerous cells . -
Anti-inflammatory Properties :
Research has demonstrated that oxazole derivatives can modulate inflammatory responses. In vitro experiments showed that these compounds could significantly reduce the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-induced inflammation models . This suggests potential therapeutic applications in treating inflammatory diseases. -
Antimicrobial Effects :
The antimicrobial activity of related oxazole compounds has been investigated against resistant strains of bacteria like Staphylococcus aureus. Compounds similar to this compound have shown promising results in inhibiting bacterial growth, indicating their potential as new antimicrobial agents .
Q & A
Q. What are the key physical and chemical properties of 5-(4-Butoxyphenyl)oxazole-2-carboxylic acid relevant to experimental design?
- Answer: The compound’s molecular weight is calculated as 275.28 g/mol (C₁₄H₁₅NO₄). While direct data for the butoxyphenyl derivative is limited, structurally similar oxazole-carboxylic acids exhibit melting points between 147–242°C (e.g., 5-(4-methoxyphenyl)oxazole-4-carboxylic acid: 239–242°C ). Solubility is typically low in polar solvents due to the aromatic and hydrophobic butoxyphenyl group. Analytical characterization should prioritize HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (exact mass: 275.0953 [M+H]⁺) for purity assessment .
Q. What synthetic routes are commonly employed for the preparation of oxazole-2-carboxylic acid derivatives?
- Answer: A general approach involves:
- Step 1: Cyclocondensation of a substituted acetophenone (e.g., 4-butoxyacetophenone) with ethyl 2-isocyanoacetate in DMSO using I₂ as a catalyst (130°C, 2 h) to form the oxazole ester .
- Step 2: Hydrolysis of the ester under basic conditions (LiOH, THF/H₂O) to yield the carboxylic acid .
Typical yields range from 18–64% depending on substituent steric effects. Optimization may require adjusting reaction time or catalyst loading .
Advanced Questions
Q. How does the butoxyphenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Answer: The butoxy group’s electron-donating nature activates the phenyl ring toward electrophilic substitution but introduces steric hindrance. For example:
- Substitution Reactions: The para-butoxy group directs electrophiles to the ortho position, but bulky nucleophiles (e.g., tertiary amines) may exhibit reduced reactivity due to steric constraints .
- Derivatization: Coupling reactions (e.g., amide formation) using HBTU/DIPEA in DMF are effective for introducing functional groups at the carboxylic acid moiety without affecting the oxazole core .
Q. What strategies can resolve contradictions in biological activity data for oxazole-carboxylic acid derivatives across studies?
- Answer: Contradictions often arise from variations in:
- Assay Conditions: Differences in pH (e.g., solubility changes in carboxylate vs. carboxylic acid form) or reducing agents (e.g., DTT interference with thiol-reactive compounds) .
- Cell Models: Compare activity in immortalized vs. primary cells; for example, 5-(4-chlorophenyl)oxazolo-pyridine derivatives show higher IC₅₀ in cancer cell lines (e.g., HepG2) due to altered membrane transport .
- Data Normalization: Use internal controls (e.g., ATP quantification) to account for cell viability assay artifacts .
Methodological Challenges and Solutions
Q. How can researchers optimize the purification of this compound from reaction mixtures?
- Answer:
- Chromatography: Use silica gel chromatography with ethyl acetate/hexane (30–40% EtOAc) for intermediate esters, followed by reverse-phase HPLC (C18, 0.1% TFA in water/acetonitrile) for the final carboxylic acid .
- Recrystallization: Ethanol/water mixtures (7:3 v/v) are effective for removing polar byproducts (e.g., unreacted starting materials) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Answer:
- NMR: ¹H NMR should show characteristic oxazole protons (δ 8.2–8.5 ppm) and butoxyphenyl aromatic signals (δ 6.8–7.3 ppm). ¹³C NMR confirms the carboxylic acid carbonyl (δ ~170 ppm) .
- HRMS: Exact mass analysis (e.g., ESI-HRMS) ensures molecular formula accuracy (calculated for C₁₄H₁₅NO₄: 275.0953 [M+H]⁺) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
